Aptazapine
Overview
Description
Aptazapine, also known by its developmental code name CGS-7525A, is a tetracyclic antidepressant that was developed in the 1980s. It is a potent α2-adrenergic receptor antagonist, with about ten times the strength of the related compound mianserin. This compound also acts as a 5-HT2 receptor antagonist and H1 receptor inverse agonist, while having no significant effects on the reuptake of serotonin or norepinephrine .
Preparation Methods
The synthesis of aptazapine involves several steps, starting with the formation of the core tetracyclic structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is formed through a series of cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and potency.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Aptazapine undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aptazapine has been investigated for various scientific research applications, including:
Chemistry: this compound’s unique structure and reactivity make it a valuable compound for studying chemical reactions and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of α2-adrenergic receptor antagonism and its impact on neurotransmitter systems.
Mechanism of Action
Aptazapine exerts its effects primarily through antagonism of α2-adrenergic receptors, which enhances noradrenergic and serotonergic neurotransmission. It also blocks 5-HT2 and H1 receptors, contributing to its antidepressant effects. The molecular targets and pathways involved include:
α2-Adrenergic Receptors: By blocking these receptors, this compound increases the release of norepinephrine and serotonin.
5-HT2 Receptors: Antagonism of these receptors helps to modulate mood and anxiety.
H1 Receptors: Inverse agonism at H1 receptors contributes to the sedative effects of this compound
Comparison with Similar Compounds
Aptazapine is similar to other tetracyclic antidepressants, such as mianserin and mirtazapine. it has unique properties that set it apart:
Mianserin: This compound is about ten times more potent as an α2-adrenergic receptor antagonist compared to mianserin.
Mirtazapine: Both this compound and mirtazapine are noradrenergic and specific serotonergic antidepressants, but this compound has a different receptor binding profile, particularly in its stronger antagonism of α2-adrenergic receptors.
Similar compounds include:
- Mianserin
- Mirtazapine
- Setiptiline
These compounds share structural similarities and pharmacological profiles but differ in their specific receptor interactions and clinical applications .
Properties
CAS No. |
71576-40-4 |
---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene |
InChI |
InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3 |
InChI Key |
MNHDDERDSNZCCK-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |
Key on ui other cas no. |
71576-40-4 |
Related CAS |
71576-41-5 (maleate[1:1]) |
Synonyms |
1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine aptazapine aptazapine maleate (1:1) CGS 7525A CGS-7525A |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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